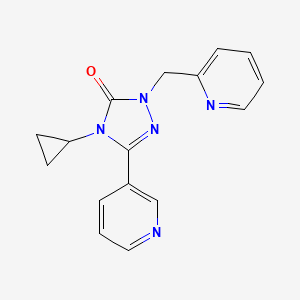
N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O3S and its molecular weight is 352.42. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Anti-inflammatory Applications
Benzenesulfonamide derivatives have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their COX-2 inhibitory properties. The introduction of a fluorine atom notably increased COX-1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors such as JTE-522, which is under clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized and characterized for its photophysical and photochemical properties. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Anticancer and Antimicrobial Activities
Benzenesulfonamide derivatives also show promise in anticancer and antimicrobial applications. For example, new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities and strongly inhibited human cytosolic isoforms of carbonic anhydrase (Gul et al., 2016).
Enantioselective Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) was introduced as a novel electrophilic fluorinating reagent, offering improved enantioselectivity in the fluorination of silylenol ethers compared to traditional reagents. This advancement highlights the potential of benzenesulfonamide derivatives in facilitating enantioselective fluorination reactions, which are critical in the synthesis of chiral pharmaceutical compounds (Yasui et al., 2011).
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S/c1-3-23-17-9-8-15(11-16(17)18)24(21,22)20(13-6-7-13)12-14-5-4-10-19(14)2/h4-5,8-11,13H,3,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFCZYMSOXLJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CN2C)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)
![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2829781.png)

![(E)-4-(Dimethylamino)-N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-enamide](/img/structure/B2829783.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2829785.png)

![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)


![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829793.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide](/img/structure/B2829795.png)
